2-Butylpyridine hydrochloride
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Overview
Description
2-Butylpyridine hydrochloride is a chemical compound with the molecular formula C9H13N·HCl. It is a derivative of pyridine, where a butyl group is attached to the second position of the pyridine ring. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butylpyridine hydrochloride can be synthesized through several methods. One common method involves the alkylation of pyridine with butyl halides in the presence of a base. For example, the reaction of pyridine with butyl bromide in the presence of a strong base like sodium hydride can yield 2-butylpyridine. The hydrochloride salt can then be formed by treating the product with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butylpyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it to 2-butylpiperidine.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-Butylpyridine N-oxide.
Reduction: 2-Butylpiperidine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Butylpyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and can be used in the study of metal-ligand interactions.
Medicine: Research into its potential pharmacological properties is ongoing, including its use as a precursor in drug synthesis.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-butylpyridine hydrochloride depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen atom. This interaction can influence the reactivity and properties of the metal center. In biological systems, its effects are mediated through interactions with specific molecular targets, which can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: Similar structure but with a methyl group instead of a butyl group.
2-Ethylpyridine: Contains an ethyl group at the second position.
2-Propylpyridine: Contains a propyl group at the second position.
Uniqueness
2-Butylpyridine hydrochloride is unique due to the presence of the butyl group, which imparts different chemical and physical properties compared to its methyl, ethyl, and propyl analogs
Properties
IUPAC Name |
2-butylpyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-2-3-6-9-7-4-5-8-10-9;/h4-5,7-8H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRCZPBHVQPWJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=N1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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